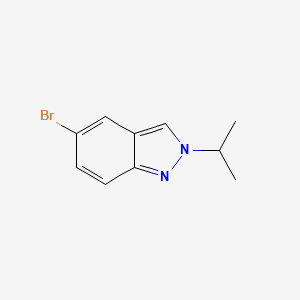

5-Bromo-2-isopropyl-2H-indazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-propan-2-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGHIVSTILBEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682069 | |

| Record name | 5-Bromo-2-(propan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-61-9 | |

| Record name | 5-Bromo-2-(1-methylethyl)-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(propan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-isopropyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 5 Bromo 2 Isopropyl 2h Indazole Derivatives in Biological Systems

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of indazole derivatives is highly sensitive to the substitution pattern on both the benzene (B151609) and pyrazole (B372694) rings. The strategic placement of different functional groups can dictate the molecule's interaction with biological targets, such as enzymes and receptors. longdom.org

The introduction of halogen atoms is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. researchgate.net In the context of indazole derivatives, halogenation can significantly impact potency and selectivity.

The presence of a bromine atom at the C5 position of the indazole ring, as seen in 5-Bromo-2-isopropyl-2H-indazole, is a key structural feature. SAR studies on various indazole series have shown that halogen substituents can have diverse effects. For instance, in one study, bromo substitutions were noted to have varied impacts on anticancer and antioxidant activities. longdom.org A quantitative structure-activity relationship (QSAR) analysis of halogenated indoles identified 5-bromoindole (B119039) as a lead molecule for developing novel antibacterial agents against Vibrio parahaemolyticus, suggesting the importance of the bromine at this specific position for antimicrobial activity. frontiersin.org

Furthermore, studies on inhibitors of Aurora kinases revealed that substitution at the C5 or C6 position with moieties like phenyl urea (B33335) or phenyl amide led to potent activity. nih.gov Conversely, some optimization efforts have intentionally avoided modifications at the C4 and C5 positions to focus on other regions of the molecule, such as C6 and C7, to improve enzymatic and antibacterial activity. nih.gov The addition of halogen atoms can influence the binding affinity of kinase inhibitors to their target, potentially leading to improved therapeutic effects. researchgate.net For example, the presence of a fluorine atom on the phenyl ring of an indazole derivative led to a remarkable improvement in activity against Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov

| Indazole Derivative Class | Substituent Effect | Biological Target/Activity | Reference |

| Halogenated Indoles | 5-Bromo substitution identified as a lead structure. | Antibacterial (V. parahaemolyticus) | frontiersin.org |

| Indazole-based Kinase Inhibitors | C5 substitution with phenyl amide resulted in potent activity. | Aurora Kinase Inhibition | nih.gov |

| General Indazole Derivatives | Bromo substitutions showed diverse effects. | Anticancer and Antioxidant | longdom.org |

| Indazole-based FGFR1 Inhibitors | Addition of fluorine to a phenyl ring improved activity. | FGFR1 Inhibition | nih.gov |

The substitution on the nitrogen atoms of the pyrazole ring is a critical determinant of the biological activity of indazoles. Alkylation can occur at either the N1 or N2 position, leading to 1H- and 2H-indazole regioisomers, respectively. beilstein-journals.orgsci-hub.se The specific regioisomer can be crucial for activity, and controlling the regioselectivity of N-alkylation is a significant synthetic challenge. beilstein-journals.orgpnrjournal.com The 2-alkyl-2H-indazole regioisomers, such as the title compound, have been identified as a distinct class with specific biological activities. nih.govmdpi.com

The nature of the alkyl group itself plays a vital role. The isopropyl group at the N2 position of this compound contributes to the molecule's lipophilicity and steric profile, which can influence its binding to target proteins. While specific SAR studies on the N2-isopropyl group are limited, general principles from related indazole series can be informative. For example, in a series of selective estrogen receptor degraders (SERDs), replacing a smaller ethyl group with a larger cyclobutyl group on the indazole scaffold resulted in analogs with enhanced potency. mdpi.com This suggests that the size and shape of the N-alkyl substituent are important for optimizing biological activity. The N-alkyl group can occupy specific hydrophobic pockets in a binding site, thereby modulating the compound's affinity and selectivity.

The regiochemical outcome of N-alkylation is influenced by both steric and electronic effects of other substituents on the indazole ring and the nature of the alkylating agent used in the synthesis. beilstein-journals.org

Modifications to both the pyrazole and benzene portions of the indazole scaffold are fundamental to SAR exploration. researchgate.net The bicyclic system offers multiple positions for substitution, allowing for fine-tuning of a compound's properties. nih.gov

On the benzene ring, substitutions at various positions have been shown to modulate activity. For instance, in a series of GSK-3 inhibitors, a methyl group at the C5-position resulted in lower activity compared to methoxy (B1213986) derivatives, highlighting the importance of this group for high potency. nih.gov In another study, adding a methyl group to the indazole's phenyl ring led to a significant increase in activity. nih.gov For bacterial gyrase B inhibitors, SAR efforts were focused on the C6 and C7 positions, while C4 and C5 were deemed less critical for modification. nih.gov

On the pyrazole ring, the C3 position is a common site for modification. In one study, linking a carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity against the IDO1 enzyme. nih.gov In another example, adding an amino group at the C3 position of the indazole ring system led to a significant increase in ULK1 inhibition potency. nih.gov The introduction of larger groups at the 3-position of a phenyl ring attached to the indazole was also found to increase potency against FGFR1. nih.gov

These findings underscore that the indazole ring is tolerant of various substituents, and modifications across the entire scaffold are a key strategy for developing potent and selective agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. longdom.orgresearchgate.net For indazole derivatives, QSAR studies have been instrumental in identifying key structural attributes that govern their therapeutic effects and in guiding the design of new, more potent analogs. longdom.orgfrontiersin.orgresearchgate.netresearchgate.net

For example, 2D and 3D-QSAR models have been developed for indazole derivatives targeting various biological endpoints, including anticancer and antimicrobial activities. longdom.orgfrontiersin.org A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed robust 2D-QSAR and 3D-QSAR models with high predictive accuracy, highlighting which structural features influence biological activity. longdom.org Another QSAR model developed for halogenated indoles against Vibrio parahaemolyticus revealed that nucleophilic substituents like chloro and bromo groups at positions 4 and 5 of the indole (B1671886) ring were crucial for enhancing antibacterial activity. frontiersin.org Such models can predict the activity of newly designed compounds before their synthesis, saving time and resources. frontiersin.orgresearchgate.net

| QSAR Model Type | Target/Activity | Key Findings | Reference |

| 2D-QSAR & 3D-QSAR | TTK Inhibition | Models demonstrated robust predictive accuracy and highlighted key structural attributes for activity. | longdom.org |

| 3D-QSAR | Antibacterial (V. parahaemolyticus) | Revealed that -Cl and -Br at positions 4 and 5 of the indole ring enhance activity. | frontiersin.org |

| Multiple Linear Regression | DNA Topoisomerase II Inhibition | A robust QSAR model was developed to predict the biological activity of new 1,8-naphthyridine (B1210474) derivatives. | researchgate.net |

| QSAR | GSK-3β Inhibition | 2D/3D QSAR studies on 42 indazole derivatives led to the generation of new potential inhibitors. | researchgate.net |

These computational approaches provide a systematic framework for understanding the complex relationships between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the biological response, thereby facilitating the optimization of lead compounds like the analogs of this compound.

Rational Design Principles Based on SAR Insights

Rational drug design utilizes the understanding of a biological target's structure and the SAR of known ligands to create new, more effective drugs. nih.govbbau.ac.inopenmedicinalchemistryjournal.com This strategy-based approach is central to the development of indazole-based therapeutics. mdpi.com By combining SAR data with computational methods like molecular docking, medicinal chemists can design molecules with improved affinity and selectivity for their intended target. researchgate.netnih.gov

Fragment-based drug discovery (FBDD) is one such rational approach that has been successfully applied to indazoles. mdpi.comnih.gov This method starts by identifying small, low-molecular-weight fragments that bind weakly to the target. These hits are then optimized and grown into more potent, lead-like molecules based on structural information from techniques like X-ray crystallography. nih.govacs.org For instance, fragment-led de novo design was used to discover a novel series of 1H-indazole-based derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). mdpi.com

Structure-based drug design (SBDD) is another powerful tool where the three-dimensional structure of the target protein is used to guide the design process. nih.gov Docking models can predict how a designed molecule might bind in the active site, allowing for modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts. nih.govnih.gov This approach has been used to optimize indazole derivatives as inhibitors for various kinases, including ULK1 and FGFR. nih.govnih.gov

Ligand Efficiency and Optimization Strategies for Indazole-Based Compounds

In modern drug discovery, particularly in fragment-based approaches, ligand efficiency (LE) has become a critical metric for prioritizing and optimizing compounds. nih.govacs.org LE relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms), providing a measure of the binding energy per atom. It helps in identifying small fragments that have high-quality interactions with the target, making them excellent starting points for optimization. nih.govacs.org

For indazole-based compounds, LE has been a key parameter in their development as kinase inhibitors. In the discovery of FGFR inhibitors, indazole-containing fragments were identified with excellent ligand efficiencies (LE > 0.35), indicating they were highly efficient binders and thus good candidates for further development. nih.gov Similarly, in the discovery of PDK1 inhibitors, fragment hits were prioritized based on their LE and binding interactions as determined by NMR. acs.org This led to the discovery of a highly ligand-efficient aminoindazole compound that served as a potent lead. acs.org

Optimization strategies often involve growing or merging these efficient fragments to increase potency while maintaining or improving LE. This involves making targeted modifications based on SAR and structural data to enhance interactions with the target protein without adding unnecessary molecular weight, a process known as "capitalizing on contact." mdpi.com

Molecular Targets and Interaction Mechanisms of 5 Bromo 2 Isopropyl 2h Indazole Derivatives

Identification and Characterization of Specific Molecular Targets

The therapeutic potential of indazole derivatives stems from their ability to interact with a diverse set of biological macromolecules, thereby modulating their function.

Indazole derivatives have been extensively investigated as kinase inhibitors, targeting both tyrosine kinases and serine/threonine kinases. researchgate.net Numerous compounds with an indazole backbone have shown promise as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Pro-myosin Receptor Kinase (TRK), and Tyrosine-Threonine Kinase (TTK). researchgate.net

A notable example is the development of a novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides designed as dual inhibitors of EGFR and VEGFR-2. nih.gov Several compounds from this series demonstrated significant antiproliferative effects against multiple cancer cell lines, with some showing greater potency than the established EGFR inhibitor, erlotinib, particularly against MCF-7 breast cancer cells. nih.gov The most effective compounds were identified as potent dual EGFR/VEGFR-2 inhibitors, with GI₅₀ values in the nanomolar range. nih.gov

Table 1: Antiproliferative Activity of Selected 5-ethylsulfonyl-indazole-3-carbohydrazide Derivatives

| Compound | Target Cancer Cell Line | GI₅₀ (nM) | Potency vs. Erlotinib (GI₅₀ = 33 nM) |

|---|---|---|---|

| 7j | MCF-7 (Breast) | 27 | More Potent |

| 7k | MCF-7 (Breast) | 25 | More Potent |

| 7o | MCF-7 (Breast) | 30 | More Potent |

Data sourced from a study on dual EGFR/VEGFR-2 kinase inhibitors. nih.gov

While specific inhibition data for 5-bromo-2-isopropyl-2H-indazole derivatives against CDK1, TTK, EZH2, EZH1, and Trk is not detailed in the provided results, the general class of indazole derivatives is recognized for targeting such kinases. researchgate.net For instance, pazopanib, an N2-substituted indazole analog, is an FDA-approved tyrosine kinase inhibitor. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in immunometabolism that has become a significant target in cancer immunotherapy. nih.gov IDO1 catalyzes the first and rate-limiting step in tryptophan degradation. google.com Its overexpression in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system. nih.govgoogle.com

Indazole derivatives have been developed as potent IDO1 inhibitors. researchgate.net The 1H-indazole scaffold is considered particularly important for achieving effective IDO1 inhibition. researchgate.net These inhibitors typically act by competing with the natural substrate, L-tryptophan, for binding to the enzyme's active site, thus blocking its catalytic function and mitigating tumor-induced immune suppression. nih.govfrontiersin.org

The versatility of the indazole scaffold extends to targeting G-protein coupled receptors. An N2-substituted indazole analog developed by Takeda acts as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, a target for anti-obesity agents. researchgate.netgoogle.com

Furthermore, derivatives of the related benz[e]indole structure have been synthesized and evaluated for their binding affinity to dopamine (B1211576) receptors. nih.gov These studies revealed that certain N-substituted derivatives exhibit a greater binding affinity for Dopamine D2 receptors compared to D1 receptors, highlighting the potential for developing selective dopamine receptor modulators based on this heterocyclic system. nih.gov

Indazole derivatives have been successfully designed to interact with other important biological macromolecules beyond kinases and receptors. Specific examples include:

Danicopan: An N1-substituted indazole that functions as a Complement Factor D inhibitor. researchgate.net Complement Factor D is a key enzyme in the alternative pathway of the complement system, a part of the innate immune system. nih.gov

CPI-637: Another N1-substituted indazole that acts as an inhibitor of both cyclic-AMP response element binding protein (CBP) and adenoviral E1A binding protein (p300). researchgate.net These are closely related transcriptional co-activators that play a critical role in regulating gene expression.

Molecular Recognition and Binding Mode Analysis

Understanding how these derivatives bind to their targets at a molecular level is crucial for rational drug design and optimization. Computational methods are instrumental in this process.

Molecular docking simulations are widely used to predict the binding conformation and affinity of a ligand within the active site of a target protein. rsc.orgresearchgate.net For the 5-ethylsulfonyl-indazole-3-carbohydrazide series targeting EGFR and VEGFR-2, computational analyses including molecular docking and molecular dynamics (MD) simulations were performed to elucidate the binding interactions. nih.gov These studies help to visualize how the indazole core and its substituents fit into the ATP-binding pocket of the kinases and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Similarly, in the development of indazole-containing compounds targeting the influenza virus, molecular docking and dynamics simulations revealed critical hydrophobic and cation-pi interactions with key amino acid residues (L666, F710, R673) at the target interface. nih.gov Such computational approaches confirm the binding mode and provide a structural basis for the observed inhibitory activity, guiding further structural modifications to enhance potency and selectivity. researchgate.netnih.gov

Analysis of Key Intermolecular Interactions

The binding affinity and specificity of this compound derivatives are dictated by a combination of non-covalent interactions with their biological targets. These interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking, collectively stabilize the ligand within the receptor's binding pocket.

Hydrogen Bonding: The indazole core, with its nitrogen atoms, is a key participant in hydrogen bonding. The N1 and N2 atoms of the indazole ring can act as hydrogen bond acceptors. For instance, in studies of related indazole derivatives as inhibitors of Inositol-Requiring Enzyme 1α (IRE1α), the availability of a hydrogen bond donor corresponding to the indazole N(1)-H was found to be critical for activity. acs.orgnih.gov This highlights the importance of the specific tautomeric form and substitution pattern of the indazole ring in establishing crucial hydrogen bonds with amino acid residues in the active site of a protein.

π-Stacking and Halogen Bonding: The aromatic indazole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. These interactions contribute to the stability of the ligand-receptor complex. Furthermore, the bromine atom at the 5-position can participate in halogen bonding, an often-underappreciated but significant non-covalent interaction. The electropositive region on the halogen atom, known as the σ-hole, can interact favorably with nucleophilic atoms like oxygen or nitrogen on the protein backbone or side chains. SAR studies have revealed that bromo-substituted analogues can exhibit good potency, suggesting a positive contribution from the halogen atom to the binding affinity. nih.gov

A summary of key intermolecular interactions for indazole derivatives with various protein targets is presented in the table below.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| IRE1α Kinase | DFG motif, K599, E612 | Hydrogen bonding, Hydrophobic interactions | acs.orgnih.gov |

| EZH2 | Not specified | Hydrophobic interactions | nih.gov |

| Glucagon Receptor | Not specified | General SAR indicates importance of various substitutions | researchgate.net |

| Influenza PA-PB1 Interface | Q408 | Hydrogen bonding | nih.gov |

Conformational Dynamics of Ligand-Receptor Complexes

The binding of a ligand to its receptor is not a static event but a dynamic process that often involves conformational changes in both the ligand and the protein. These changes are essential for biological function, leading to either activation or inhibition of the receptor.

For indazole derivatives, molecular dynamics (MD) simulations have been employed to understand the stability and conformational behavior of ligand-protein complexes. longdom.orgnih.gov These simulations provide insights into how the ligand settles into the binding pocket and how the protein structure adapts to accommodate the ligand. For example, MD simulations of indazole derivatives targeting the HIF-1α protein have shown that the most potent compounds remain stable within the active site throughout the simulation. nih.gov

A particularly interesting aspect of the conformational dynamics of indazole-containing inhibitors has been observed in their interaction with certain kinases. Studies on inhibitors of IRE1α revealed that these compounds can bind to an unusual, previously undescribed inactive conformation of the kinase. acs.orgnih.gov This binding mode involves significant rearrangements of key secondary structures within the kinase domain, including the disordering of the αC-helix and the disruption of the protein's hydrophobic spine. acs.org The ability of the indazole scaffold to induce and stabilize such a unique inactive conformation is a key factor in its high selectivity and potent inhibitory activity. acs.orgnih.gov

In silico studies of a 6-bromo-indazole analogue targeting the PRC2 complex also suggested that the compound can adopt two different bound conformations. nih.gov This conformational flexibility can be a crucial determinant of a compound's biological activity profile. The binding of a ligand can stabilize a specific protein fold, which can be measured by changes in the protein's melting temperature (ΔTm). More potent compounds often induce a greater thermal stabilization of the protein, indicating a higher binding affinity and a more stable ligand-receptor complex. dundee.ac.ukacs.org

The isopropyl group of this compound, while contributing to hydrophobic interactions, also introduces a degree of steric bulk that can influence the accessible conformations of the ligand within the binding pocket and, consequently, the conformational response of the receptor. The interplay between the electronic effects of the bromo-substituent and the steric and hydrophobic contributions of the isopropyl group ultimately dictates the conformational dynamics of the resulting ligand-receptor complex and its biological outcome.

The table below summarizes findings related to the conformational effects of indazole derivatives on their targets.

| Compound Class/Derivative | Target | Observed Conformational Effect | Significance | Reference |

| Imidazo[1,2-b]pyridazin-8-amines (containing indazole moiety) | IRE1α Kinase | Binds to and stabilizes an unusual inactive conformation with a disordered αC-helix. | High selectivity and potent inhibition of both kinase and RNase functions. | acs.orgnih.gov |

| 6-Bromo-indazole analogue | PRC2-EZH2 complex | Can adopt two different bound conformations. | Demonstrates conformational flexibility which can influence inhibitory activity. | nih.gov |

| Trisubstituted isoxazoles (compared with indazole MRL-871) | RORγt | Ligand binding improves thermal stability of the protein (ΔTm). | Higher ΔTm correlates with higher binding affinity. | dundee.ac.ukacs.org |

| General Indazole Derivatives | HIF-1α | Stable binding in the active site during MD simulations. | Confirms robust binding affinity. | nih.gov |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Isopropyl 2h Indazole

Density Functional Theory (DFT) Applications in Indazole Chemistry

Density Functional Theory (DFT) has become an indispensable tool in understanding the intricacies of indazole chemistry. It provides a robust framework for investigating reaction mechanisms, electronic properties, and the stability of different isomeric forms.

Mechanistic Studies of Regioselective Alkylation and Functionalization Reactions

DFT calculations have been instrumental in elucidating the mechanisms governing the regioselective alkylation and functionalization of indazole derivatives. beilstein-journals.orgresearchgate.net The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be alkylated, leading to a mixture of products. beilstein-journals.orgbeilstein-journals.org Achieving regioselectivity, the preferential formation of one isomer over the other, is a significant challenge in synthetic chemistry. beilstein-journals.org

Recent studies have employed DFT to understand the factors controlling this selectivity. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have suggested that a chelation mechanism involving a cesium catalyst can lead to the selective formation of N1-substituted products. beilstein-journals.orgbeilstein-journals.org Conversely, non-covalent interactions are proposed to direct the formation of N2-substituted products. beilstein-journals.orgbeilstein-journals.org These computational insights allow for the rational design of reaction conditions to favor the desired regioisomer. beilstein-journals.org

The conventional alkylation of indazoles often results in a mixture of N1 and N2 products with low selectivity. beilstein-journals.orgbeilstein-journals.org For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride in DMF yielded a mixture of the N1- and N2-isopropylated products. beilstein-journals.orgbeilstein-journals.org DFT calculations help in understanding the underlying energetic preferences that lead to these product distributions. beilstein-journals.org

Electronic Structure Analysis and Reactivity Prediction

DFT is a powerful method for analyzing the electronic structure of molecules, which in turn allows for the prediction of their reactivity. jmaterenvironsci.com For substituted indazoles, DFT calculations can determine various quantum chemical descriptors that provide insights into their chemical behavior. jmaterenvironsci.com These descriptors include global reactivity indices like electronic potential, global hardness, and global electrophilicity, as well as local reactivity indices derived from the Fukui function. jmaterenvironsci.com

By calculating these descriptors, researchers can predict the most likely sites for nucleophilic or electrophilic attack. For example, the Fukui function can correctly reproduce the experimental regioselectivities in reactions involving indazole derivatives. jmaterenvironsci.com Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to calculate the partial charges on the N1 and N2 atoms, further aiding in the prediction of alkylation patterns. beilstein-journals.org

The stability and reactivity of indazole derivatives are crucial for their application in medicinal chemistry, where they are found in a wide range of bioactive compounds. beilstein-journals.orglongdom.org DFT calculations provide a theoretical framework to understand these properties and to design new indazole-based molecules with desired biological activities. longdom.org

Tautomeric Equilibria and Stability of 2H-Indazole Forms

Indazoles exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. beilstein-journals.orgbeilstein-journals.org The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. beilstein-journals.orgbeilstein-journals.orgrsc.orgresearchgate.net However, the relative stability can be influenced by substituents on the indazole ring and the surrounding environment. researchgate.netresearchgate.net

DFT calculations have been extensively used to study the tautomeric equilibria of indazoles. researchgate.netbohrium.com These calculations can accurately predict the energy difference between the 1H and 2H tautomers, providing a quantitative measure of their relative stabilities. rsc.orgresearchgate.net For the parent indazole, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 3.6 to 5.3 kcal/mol, depending on the level of theory used. rsc.orgresearchgate.net

Molecular Modeling and Simulation Approaches

Alongside DFT, other molecular modeling and simulation techniques are employed to investigate the properties and potential applications of 5-Bromo-2-isopropyl-2H-indazole and its analogs.

Conformational Analysis of this compound and its Analogs

The three-dimensional structure and conformational flexibility of a molecule are critical to its biological activity. Molecular modeling techniques can be used to perform conformational analysis of this compound. This involves identifying the low-energy conformations of the molecule by exploring the rotational freedom around its single bonds.

For this compound, the primary conformational flexibility arises from the rotation of the isopropyl group attached to the N2 position. Understanding the preferred orientation of this group is important as it can influence how the molecule interacts with biological targets. While specific conformational analysis data for this compound is limited, general principles of steric hindrance and electronic interactions would govern its conformational preferences.

In Silico Screening and Virtual Ligand Design

The indazole scaffold is a prominent feature in many biologically active molecules, making it an attractive starting point for drug discovery. longdom.orgmdpi.com In silico screening and virtual ligand design are powerful computational tools used to identify and optimize new drug candidates based on a particular scaffold. longdom.orgacs.org

In this approach, large libraries of virtual compounds containing the indazole core can be screened against a specific biological target, such as a protein kinase. biotech-asia.orgnih.gov Molecular docking simulations are a key component of this process, predicting the binding mode and affinity of the virtual ligands to the target's active site. nih.govmdpi.com

For this compound, its structure could serve as a fragment or lead compound in a virtual screening campaign. The bromine atom at the 5-position and the isopropyl group at the N2-position provide points for chemical modification to improve binding affinity and selectivity for a given target. nih.govnih.gov Computational studies can guide these modifications by predicting the impact of different substituents on the molecule's interaction with the target protein. mdpi.com This rational, structure-based design process can significantly accelerate the discovery of new therapeutic agents. mdpi.com

Cheminformatics and Data Mining in Indazole Research

Cheminformatics and data mining have become indispensable tools in medicinal chemistry, particularly for navigating the vast chemical space of pharmacologically significant scaffolds like indazole. researchgate.net The indazole core is a feature of numerous bioactive compounds, including anticancer and anti-inflammatory agents. longdom.orgnih.gov Computational approaches allow researchers to analyze large datasets of indazole derivatives, establish relationships between their chemical structures and biological activities, and design new molecules with enhanced potency and better selectivity profiles. researchgate.net

The process often involves generating extensive virtual libraries of indazole derivatives and then using data mining techniques to identify promising candidates for synthesis and further testing. researchgate.netnih.gov These computational studies guide the rational design of novel compounds by predicting their physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADMET), and potential biological targets. longdom.orglongdom.org

Exploration of Chemical Space for Indazole Derivatives

The synthesis of a compound like this compound, which involves the alkylation of a 5-bromo-1H-indazole precursor, is a practical example of exploring this chemical space. beilstein-journals.org Computational studies often precede such syntheses to predict the outcomes of different chemical reactions and the stability of the resulting isomers (N-1 vs. N-2 substituted). mdpi.com For instance, researchers have computationally designed and subsequently synthesized libraries of 6-substituted aminoindazoles to explore their potential as anticancer agents. nih.gov By systematically modifying the scaffold and analyzing the resulting virtual compounds, researchers can map out regions of chemical space that are likely to yield molecules with desired biological activities. researchgate.net

Prediction of Biological Activity Profiles

A primary goal of cheminformatics in drug discovery is the prediction of a compound's biological activity before it is synthesized. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used for this purpose with indazole derivatives. nih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. researchgate.net

Numerous QSAR studies on indazole derivatives have been successful in creating reliable predictive models for various therapeutic targets:

Anticancer Activity: Robust 2D and 3D-QSAR models have been developed for a series of 109 indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK), a target in cancer therapy. longdom.orglongdom.orgresearchgate.net These models demonstrated high predictive accuracy, with statistical metrics such as a high correlation coefficient (r²) and cross-validation coefficient (q²), indicating their reliability. longdom.orglongdom.org The models identified that steric and certain physicochemical descriptors are crucial for the anticancer activity of these compounds. longdom.orglongdom.org

Antimicrobial Activity: QSAR modeling has been applied to indazole compounds that inhibit S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing. nih.gov The resulting models successfully predicted the inhibitory activity and identified key structural features responsible for the interaction between the indazole compounds and the enzyme. nih.gov

Anti-inflammatory Activity: Researchers have employed QSAR to study indazole derivatives as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov

These predictive models are validated statistically to ensure their robustness. Once a reliable model is established, it can be used to screen virtual libraries of novel, unsynthesized indazole derivatives, such as this compound, to predict their activity and prioritize them for synthesis and biological testing.

Table 1: Performance of Published QSAR Models for Indazole Derivatives

This table summarizes the statistical validation parameters for various QSAR models developed for different biological activities of indazole derivatives, demonstrating the predictive power of these computational approaches.

| Biological Target | Model Type | Statistical Method | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) | Source(s) |

| TTK (Anticancer) | 2D-QSAR | MLR | 0.9512 | 0.8998 | 0.8661 | longdom.orglongdom.orgresearchgate.net |

| TTK (Anticancer) | 3D-QSAR | SWF kNN | N/A | 0.9132 | N/A | longdom.orglongdom.orgresearchgate.net |

| SAH/MTAN (Antimicrobial) | 2D/3D-QSAR | MLR | 0.852 | N/A | 0.685 | nih.gov |

r²: Measures the correlation between predicted and observed activity. A value closer to 1.0 indicates a better model. q²: A measure of the internal predictive ability of the model, determined by cross-validation. pred_r²: A measure of the model's ability to predict the activity of an external set of compounds not used in model generation. N/A: Not available in the cited source.

Future Perspectives and Research Directions for 5 Bromo 2 Isopropyl 2h Indazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of indazole derivatives, including 5-Bromo-2-isopropyl-2H-indazole, is evolving towards more efficient and environmentally benign methodologies. Traditional synthetic methods often rely on harsh reagents and generate significant waste. chemistryjournals.netnih.gov Consequently, the development of "green" and sustainable synthetic routes is a primary focus for future research.

Key areas of development include:

Catalytic C-H Activation/Annulation: Modern synthetic strategies are increasingly employing transition-metal catalysts, such as rhodium(III) and copper, to facilitate the direct functionalization of C-H bonds. mdpi.com These methods offer a more atom-economical approach to constructing the indazole core and its derivatives.

Flow Chemistry: The use of continuous-flow reactors is gaining traction for the synthesis of 2H-indazoles. chemistryjournals.netacs.org This technology allows for precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes. chemistryjournals.net

Photocatalysis: Visible-light-mediated reactions represent a mild and efficient method for synthesizing and functionalizing 2H-indazoles. acs.orgacs.org This approach utilizes light as a renewable energy source to drive chemical transformations, often under ambient conditions. acs.org

Biocatalysis: The use of enzymes, such as nitroreductases, is an emerging and attractive alternative for the synthesis of indazoles. rug.nl Biocatalytic routes offer the potential for high selectivity and a significantly lower environmental footprint, aligning with the principles of green chemistry. chemistryjournals.netrug.nl

These innovative synthetic methods promise to make the production of this compound and its analogs more efficient, cost-effective, and sustainable.

Advanced Approaches in Structure-Based Drug Design for Indazole-Based Scaffolds

Structure-based drug design (SBDD) is a powerful tool for optimizing the therapeutic potential of indazole scaffolds. nih.govmdpi.com By understanding the three-dimensional interactions between a ligand and its biological target, medicinal chemists can rationally design molecules with improved potency and selectivity. mdpi.comnih.gov

Future advancements in SBDD for indazole-based compounds will likely involve:

High-Resolution Structural Biology: Obtaining high-resolution crystal structures of indazole derivatives in complex with their target proteins is crucial for detailed binding mode analysis. This information allows for the precise design of modifications to enhance interactions with key residues in the binding pocket. acs.org

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations are integral to predicting the binding affinity and conformational dynamics of indazole-based ligands. longdom.org These computational techniques help prioritize compounds for synthesis and guide the optimization process. longdom.org

Fragment-Based Drug Discovery (FBDD): FBDD is a technique that involves screening small molecular fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds. This approach has been successfully applied to the design of indazole-based inhibitors. mdpi.com

The integration of these advanced SBDD approaches will accelerate the discovery and development of novel drugs derived from the this compound scaffold.

Discovery and Validation of Emerging Biological Targets

While indazole derivatives have been extensively studied for their activity against established targets like protein kinases, future research will focus on identifying and validating novel biological targets. nih.govresearchgate.net This exploration opens up new avenues for treating a wider range of diseases.

Promising areas for target discovery include:

Membrane Transporters: These proteins play a critical role in cellular homeostasis and drug resistance. samipubco.com The unique structural features of the indazole scaffold make it a promising candidate for developing modulators of membrane transporters, potentially overcoming multidrug resistance in cancer. samipubco.com

Epigenetic Targets: Indole (B1671886) derivatives, structurally related to indazoles, are being investigated as modulators of epigenetic enzymes like histone deacetylases (HDACs). mdpi.com This suggests that indazole-based compounds could also be designed to target the epigenome for cancer therapy.

Immune Checkpoint Proteins: The success of immunotherapy has spurred interest in finding small molecule inhibitors of immune checkpoint proteins like IDO1 (indoleamine 2,3-dioxygenase 1) and TDO (tryptophan 2,3-dioxygenase). bohrium.com Indazole derivatives have shown promise as dual inhibitors of IDO1/TDO, representing a potential new strategy in cancer immunotherapy. bohrium.com

Bacterial Enzymes: The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. nih.gov Indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, a clinically validated target, demonstrating their potential in combating resistant pathogens. nih.gov

The validation of these emerging targets for indazole-based compounds will require a combination of biochemical, cellular, and in vivo studies.

Integration of Artificial Intelligence and Machine Learning in Indazole Research and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating timelines and improving the efficiency of identifying promising drug candidates. acs.orgfrontiersin.orgresearchgate.net The application of these technologies to indazole research is a significant future direction.

Key applications of AI/ML in this field include:

Predictive Modeling: AI/ML algorithms can build predictive models for various properties of indazole derivatives, such as their biological activity, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADMET), and potential toxicity. longdom.orgmdpi.com These models are trained on existing data to guide the design of new compounds with improved characteristics. acs.org

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual indazole compounds to identify those with a high probability of binding to a specific biological target. longdom.org This significantly reduces the time and cost associated with high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties. frontiersin.org These models learn the underlying patterns in chemical space to propose novel structures that are likely to be active and synthesizable.

Synthesis Planning: AI tools are being developed to assist in planning the synthetic routes for complex molecules like indazole derivatives. acs.org These tools can analyze known reactions and predict the most efficient and viable pathways for synthesis.

The synergy between AI/ML and traditional experimental approaches is expected to dramatically enhance the pace of discovery and optimization for indazole-based therapeutics. frontiersin.org

Design of Next-Generation 2H-Indazole Derivatives with Enhanced Selectivity and Potency

The ultimate goal of future research on this compound is to design next-generation derivatives with superior therapeutic profiles. This involves a multi-pronged approach focused on enhancing both potency and selectivity. bohrium.com

Strategies for designing improved 2H-indazole derivatives include:

Structure-Activity Relationship (SAR) Studies: A deep understanding of the SAR is fundamental to rational drug design. nih.govbohrium.com By systematically modifying the substituents on the indazole core and evaluating the impact on biological activity, researchers can identify key structural features that govern potency and selectivity. bohrium.com

Bioisosteric Replacement: This strategy involves replacing certain functional groups in a molecule with other groups that have similar physical or chemical properties but may lead to improved biological activity or pharmacokinetic properties. For example, replacing a hydrogen atom with fluorine is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com

Targeting Specific Subtypes: For targets that belong to large families, such as kinases, achieving selectivity for a specific subtype is crucial to minimize off-target effects. mdpi.com The design of next-generation indazoles will incorporate features that exploit subtle differences in the binding sites of related proteins to achieve high selectivity. mdpi.com

The table below illustrates how modifications to the indazole scaffold can impact biological activity, drawing from research on various indazole derivatives.

| Compound Series | Modification | Observed Effect | Potential Target Class | Reference |

| Indazole-based SERDs | Replacement of an ethyl group with a cyclobutyl group on a side chain. | Enhanced potency as Selective Estrogen Receptor Degraders. | Nuclear Receptors | bohrium.com |

| 1H-indazole amides | Addition of fluorine substituents. | Improved enzymatic and antiproliferative activity. | Kinases (e.g., FGFR) | mdpi.com |

| 3-alkoxy-1-benzyl-5-nitroindazoles | Introduction of tertiary amines at the 3-O position. | Improved selectivity against Leishmania promastigotes. | Antiprotozoal Targets | mdpi.com |

| 2,3-diphenyl-2H-indazoles | Substitution on the phenyl rings. | Modulation of antiprotozoal and anti-inflammatory (COX-2) activity. | Enzymes (e.g., COX-2) | researchgate.net |

Through these advanced design strategies, the development of highly potent and selective 2H-indazole derivatives based on the this compound template holds significant promise for future therapeutic innovations.

常见问题

Q. What are the standard synthetic routes for 5-Bromo-2-isopropyl-2H-indazole, and what catalysts are typically employed?

The synthesis typically involves alkylation of 5-Bromo-1H-indazole with isopropyl halides (e.g., isopropyl bromide) under basic conditions. Palladium or copper catalysts are often used to facilitate cyclization or cross-coupling reactions, as seen in analogous indazole syntheses . Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed, with reaction temperatures ranging from 60–120°C to optimize yields (70–85%) .

Q. How is the structure of this compound confirmed spectroscopically?

Key techniques include:

- ¹H NMR : Aromatic protons appear as doublets or triplets (δ 7.3–8.0 ppm), with the isopropyl group showing a septet (δ ~3.5 ppm, CH) and doublet (δ ~1.4 ppm, CH₃) .

- ¹³C NMR : The brominated carbon resonates at ~115 ppm, while the isopropyl carbons appear at ~22–25 ppm (CH₃) and ~30 ppm (CH) .

- HRMS : Molecular ion peaks align with the formula C₁₀H₁₂BrN₂ (exact mass: 255.01 g/mol) .

Intermediate Research Questions

Q. How can regioselectivity be controlled during alkylation to favor the 2-isopropyl isomer over the 1-isopropyl isomer?

Steric and electronic factors influence regioselectivity. Using bulky bases (e.g., potassium tert-butoxide) and polar aprotic solvents (e.g., DMF) favors alkylation at the less hindered N2 position. Temperature modulation (e.g., 0°C to room temperature) can further suppress competing N1-alkylation pathways .

Q. What purification methods are recommended for isolating this compound with high purity?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures (7:3 v/v) yields >95% purity, as validated by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of the isopropyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

The electron-donating isopropyl group enhances electron density at the brominated C5 position, accelerating oxidative addition with palladium catalysts. However, steric hindrance from the isopropyl group may reduce coupling efficiency with bulky aryl boronic acids. Optimization of ligand systems (e.g., SPhos) and microwave-assisted conditions (100°C, 1 hr) improves yields .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or model-specific variables. For example, in vitro anti-inflammatory activity (IC₅₀ = 2.5 μM in RAW264.7 macrophages) may not translate in vivo due to poor bioavailability. Strategies include:

- Structural modification (e.g., prodrug approaches) to enhance solubility.

- Pharmacokinetic profiling (e.g., microsomal stability assays) to identify metabolic liabilities .

Q. Which computational methods predict the binding affinity of this compound with kinase targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with ATP-binding pockets in kinases like JAK2 or PIM1. QSAR models incorporating Hammett σ values and steric parameters (e.g., Taft’s Es) correlate substituent effects with inhibitory activity .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting NMR data for structurally similar indazole derivatives?

Contradictions often stem from tautomerism or solvent effects. For example, N-H protons in DMSO-d₆ may appear as broad singlets (δ 10–12 ppm), whereas in CDCl₃, they may be absent due to exchange broadening. Multi-nuclear (¹H, ¹³C, ¹⁵N) NMR and variable-temperature studies clarify such ambiguities .

Q. What experimental controls are critical for validating biological activity in cell-based assays?

- Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays).

- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Counter-screens : Test off-target effects using unrelated enzymes (e.g., carbonic anhydrase) .

Methodological Optimization

Q. How can yields be improved in multi-step syntheses involving air-sensitive intermediates?

Use Schlenk techniques or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions). Quenching intermediates with stabilizing agents (e.g., BHT for radical species) and optimizing workup protocols (e.g., aqueous/organic phase ratios) reduce degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。